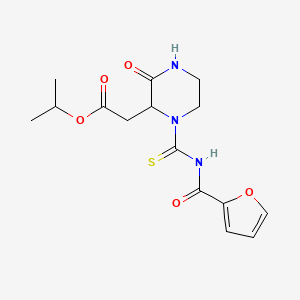

Isopropyl 2-(1-((furan-2-carbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

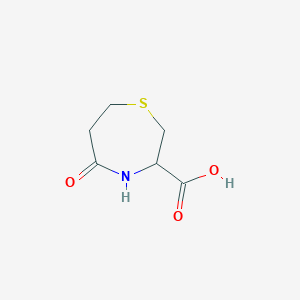

The compound is a complex organic molecule that includes several functional groups: an isopropyl group, a furan-2-carbonyl group, a carbamothioyl group, and a piperazin-2-yl group . These groups suggest that the compound could participate in a variety of chemical reactions.

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan-2-carbonyl isothiocyanate has been used as a precursor in the synthesis of a variety of heterocycles . The reactivity of acyl isothiocyanates, such as furan-2-carbonyl isothiocyanate, is determined by four active centers: the nucleophilic nitrogen and sulfur atoms, and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups .

Chemical Reactions Analysis

Furan-2-carbonyl isothiocyanate, a component of the compound, has been shown to participate in diverse types of reactions, especially multicomponent reactions . These reactions have been used for the rapid synthesis of many heterocyclic compounds .

Scientific Research Applications

Enantioselective Acylation Studies

A study by Hara et al. (2013) explored the use of racemic 1-(furan-2-yl)ethanols for enantioselective acylation. This process involved Candida antarctica lipase B and vinyl acetate, showing potential in the synthesis of furan-based alcohols.

Novel Annelated 2-Oxopiperazines Synthesis

In the research by Svetlana et al. (2015), the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides was studied. This led to the formation of new methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido pyrazine-9-carboxylates, suggesting a method for creating new heterocyclic systems.

Pharmacological Properties of Triazoline-Thiones

A study by Siwek et al. (2008) investigated 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones, showing strong antinociceptive properties in mice. This indicates potential applications in pain management.

Substituent Effects in Furan Synthesis

The work of Horaguchi et al. (1986) demonstrated the synthesis of 4,5-Dihydro-3H-naphtho furans with various substituents, offering insights into the effects of different substituents on furan formation.

Cascade Carbonylations for Furan-Acetates

He et al. (2015) developed a novel synthesis of 2-(furan-3-yl)acetates via palladium-catalyzed reactions. This method is significant for constructing biologically important naphtho furan-5-ol scaffolds.

Synthesis of Novel Furan Derivatives

Research by Chen et al. (2017) resulted in the isolation of new furan derivatives from a mangrove-derived endophytic fungus, indicating potential in discovering new biologically active compounds.

Analysis of Biochemical Parameters

A study by Danilchenko (2017) on the treatment with sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate showed changes in serum biochemical parameters in rats. This could imply potential use as an antioxidant and immune-modulating agent.

properties

IUPAC Name |

propan-2-yl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-9(2)23-12(19)8-10-13(20)16-5-6-18(10)15(24)17-14(21)11-4-3-7-22-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,20)(H,17,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXBCXSHNLLFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)